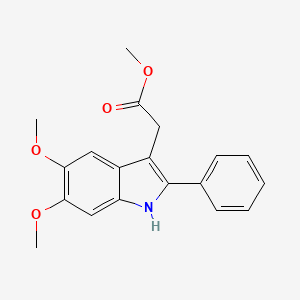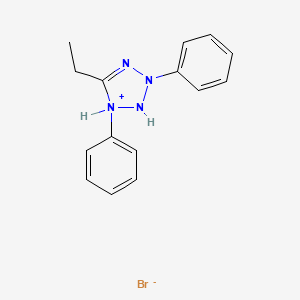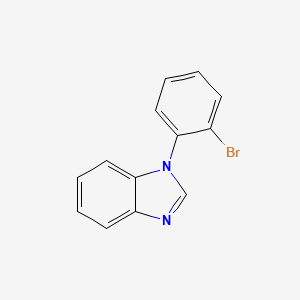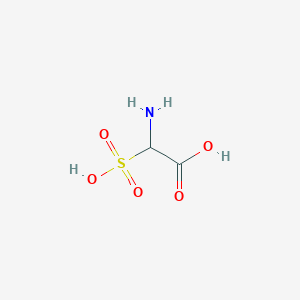
Propionitrile, 2,2'-(hydroxyimino)di-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propionitrile, 2,2’-(hydroxyimino)di- is an organic compound with the molecular formula C3H5NO. It is also known as 2-hydroxypropionitrile or acetocyanohydrin. This compound is a colorless, water-soluble liquid that is used in various chemical processes and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propionitrile, 2,2’-(hydroxyimino)di- can be synthesized through several methods. One common method involves the reaction of propionitrile with hydroxylamine under acidic conditions. The reaction typically proceeds as follows:
CH3CH2CN+NH2OH→CH3CH(OH)CN+H2O
Another method involves the catalytic reduction of acrylonitrile in the presence of a suitable catalyst. This method is often used in industrial settings due to its efficiency and scalability .
Industrial Production Methods
In industrial production, propionitrile, 2,2’-(hydroxyimino)di- is often produced by the ammoxidation of propanol or propionaldehyde. The reaction involves the following steps:
CH3CH2CH2OH+O2+NH3→CH3CH2CN+3H2O
This method is preferred for large-scale production due to its high yield and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
Propionitrile, 2,2’-(hydroxyimino)di- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: Oximes and nitriles.
Reduction: Primary amines.
Substitution: Various substituted nitriles and oximes.
Applications De Recherche Scientifique
Propionitrile, 2,2’-(hydroxyimino)di- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: It is used as a solvent and a precursor in the production of other chemicals.
Mécanisme D'action
The mechanism of action of propionitrile, 2,2’-(hydroxyimino)di- involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic addition and substitution reactions. It can also form hydrogen bonds with other molecules, influencing their reactivity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetonitrile: A simpler nitrile with the formula CH3CN.
Butyronitrile: A longer-chain nitrile with the formula C4H7N.
Malononitrile: A dinitrile with the formula CH2(CN)2.
Uniqueness
Propionitrile, 2,2’-(hydroxyimino)di- is unique due to its hydroxyl group, which imparts different reactivity compared to other nitriles. This functional group allows for additional chemical transformations, making it a versatile compound in synthetic chemistry .
Propriétés
Numéro CAS |
89464-85-7 |
|---|---|
Formule moléculaire |
C6H9N3O |
Poids moléculaire |
139.16 g/mol |
Nom IUPAC |
2-[1-cyanoethyl(hydroxy)amino]propanenitrile |
InChI |
InChI=1S/C6H9N3O/c1-5(3-7)9(10)6(2)4-8/h5-6,10H,1-2H3 |
Clé InChI |
VXFQSDQZFFVEQF-UHFFFAOYSA-N |
SMILES canonique |
CC(C#N)N(C(C)C#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(1H-indol-1-yl)acetamide](/img/structure/B14136355.png)



![2-methyl-N-(1-methyl-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-1H-benzimidazol-5-yl)propanamide](/img/structure/B14136378.png)


![2-{4-[(Propan-2-yl)oxy]phenoxy}benzene-1,4-dicarboxylic acid](/img/structure/B14136406.png)
![(2Z)-2-({1-phenyl-3-[3-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B14136412.png)
![2-{4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}-1,3-benzothiazole](/img/structure/B14136420.png)


